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Compound Focus: Taselisib

CAS No.: 1282512-48-4

Cat. No.: S549007

Taselisib (GDC-0032) is an oral, selective small-molecule inhibitor of Class I PI3K, with a distinct profile

favoring mutant forms of the p110a isoform [1] [2] [3].

¢ Mechanism of Action: It binds the ATP-binding pocket of PI3K, inhibiting downstream signaling
pathways critical for tumor cell proliferation and survival [1].

¢ Isoform Selectivity: Taselisib demonstrates preferential activity against the p110a, p110y, and
p1100 isoforms, with higher potency against mutant versus wild-type p110a [1] [3]. This selectivity
was designed to provide a better therapeutic window compared to pan-PI3K inhibitors.

o Key Biomarkers: Its activity is most pronounced in cancers with PIK3CA mutations and/or
HER2/neu amplification [1] [3].

The table below summarizes the core biological and clinical characteristics of Taselisib:

Feature Technical Details

Molecular Class | PI3K (PI3K p110a, p110y, p1109 isoforms); preferential for mutant p110a [1]
Target [2] [3].

Primary Potent ATP-competitive inhibitor of PI3K; disrupts PISBK/AKT/mTOR signaling,
Mechanism leading to inhibition of tumor cell proliferation and survival [1].

Key Biomarkers PIK3CA mutations (especially in helical domain), HER2/neu amplification [1] [4]

3],

Clinical Status Development discontinued due to modest clinical benefit and limited tolerability
despite some efficacy [4].
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Feature Technical Details
Noted Significant toxicities, including grade =3 adverse events (diarrhea, fatigue, oral
Challenge mucositis) which limited its clinical utility [1] [4].

Experimental Evidence and Protocols

The anti-tumor efficacy of Taselisib has been validated through both in vitro and in vivo models.

¢ Drug-Response (Viability) Assay [3]:

o Methodology: Primary cancer cell lines are plated and treated with a concentration gradient of
Taselisib (e.g., 0.05 - 2.0 uM). After 72 hours, cell viability is quantified using flow cytometry,
staining with propidium iodide to distinguish live/dead cells. The IC50 is calculated relative to
vehicle-treated controls.

o Key Finding: In uterine serous carcinoma (USC) cell lines, Taselisib showed significantly
higher potency (IC50 = 0.042 + 0.006 pM) in HER2/neu amplified lines compared to non-
amplified lines (IC50 = 0.38 + 0.06 uM) [3].

e Cell Cycle Analysis [3]:

o Methodology: Cells treated with Taselisib (e.g., 50-500 nM) for 24 hours are fixed,
permeabilized, and stained with propidium iodide. DNA content is analyzed by flow cytometry to
determine the distribution of cells in GO/G1, S, and G2/M phases.

o Key Finding: Treatment leads to a significant, dose-dependent increase in the percentage of
cells in the GO/G1 phase, indicating cell cycle arrest [3].

¢ Analysis of Pathway Inhibition [3]:

o Methodology: The effect on downstream signaling is measured by flow cytometric analysis of
phosphorylated S6 (pS6) protein, a key effector of the PI3K pathway.

o Key Finding: Taselisib causes a dose-dependent decline in pS6, confirming effective on-
target pathway inhibition [3].

¢ In Vivo Xenograft Models [3]:

o Methodology: Mice bearing USC xenografts with HER2/neu amplification and PIK3CA
mutation are treated with Taselisib.

o Key Finding: Taselisib is highly effective in vivo, demonstrating significant tumor growth
reduction and improved survival compared to controls [3].

Clinical Trial Insights and Combination Strategies

Clinical data reveals both the potential and the challenges of Taselisib.
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e Efficacy in HER2+ Breast Cancer: A phase Ib trial (NCT02390427) combined Taselisib with various
HER2-targeted regimens. The combination with Taselisib and T-DM1 showed substantial benefit in
patients who had progressed on prior T-DM1, with a median PFS of 10.4 months [1].

e Biomarker-Driven Response: An analysis of the LORELEI trial showed that responses to Taselisib
were predicted by PIK3CA mutations in the helical domain (e.g., E542K), but not by mutations in
the kinase domain (e.g., H1047R) [4].

¢ Rational Combination Strategies: Preclinical data suggests that combining Taselisib with other
agents can overcome resistance. For instance, a study noted that combining the ALK/ROS1 inhibitor
Lorlatinib with Taselisib led to more robust in vitro activity and greater duration of in vivo efficacy in
resistant models [5].

Taselisib's Action in the PI3K Signaling Pathway

The following diagram illustrates Taselisib's mechanism within the PI3K/AKT/mTOR pathway, based on
described biological effects [1] [3]:
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Taselisib inhibits the PI3K complex, blocking oncogenic signals that drive tumor growth.

Research Recommendations and Next Steps

While the search results lack explicit structural data for Taselisib, here are suggestions for further

investigation:

¢ Probe Patent Literature: Search the USPTO, EPO, and WIPO databases for patents filed by
Genentech (Roche) on Taselisib (GDC-0032). Pharmaceutical patents often contain detailed
synthetic routes, analog structures, and SAR tables.

e Consult Specialized Databases: Use commercial chemical and pharmacological databases like
Clarivate's Cortellis, Elsevier's Reaxys, or ACS's SciFinder", which may contain curated structural and
SAR data not available in public abstracts.

o Explore Related Chemistries: The pyridoxine-based scaffolds and other heterocyclic systems
(triazines, pyrimidines) noted in the search results represent active areas in PI3K inhibitor
development and can provide valuable structural insights [2] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Taselisib: A Technical Overview for Researchers]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549007#taselisib-structure-

activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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